Diethyl 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate
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Overview
Description
Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate typically involves the reaction of phthalic anhydride with diethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol AF: Similar in structure but lacks the diethyl ester groups.
Hexafluoropropane derivatives: Share the trifluoromethyl groups but differ in the overall molecular framework
Uniqueness
Diethyl 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)diphthalate stands out due to its unique combination of trifluoromethyl groups and diethyl ester functionalities. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
71550-47-5 |
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Molecular Formula |
C23H18F6O8 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
5-[2-(3-carboxy-4-ethoxycarbonylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C23H18F6O8/c1-3-36-19(34)13-7-5-11(9-15(13)17(30)31)21(22(24,25)26,23(27,28)29)12-6-8-14(20(35)37-4-2)16(10-12)18(32)33/h5-10H,3-4H2,1-2H3,(H,30,31)(H,32,33) |
InChI Key |
NTPCDVSNKHWARH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)OCC)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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